N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide is a complex organic compound that features a pyrrolidine ring, a nitro group, and a benzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the functionalization of preformed pyrrolidine rings . The synthesis may involve:
N-arylation of pyrrolidine: This can be achieved using transition-metal catalyzed reactions such as the Buchwald-Hartwig amination or Chan-Evans-Lam coupling.
Formation of the benzamide structure: This step often involves the coupling of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzamides .
Scientific Research Applications
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The pyrrolidine ring and nitro group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-arylated pyrrolidines: These compounds share the pyrrolidine ring structure and are known for their diverse biological activities.
Nitrobenzamides: Compounds with nitrobenzamide structures are also studied for their medicinal properties.
Uniqueness
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a pyrrolidine ring and a nitro group makes it a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-15-11-13(5-8-16(15)20-9-1-2-10-20)19-17(22)12-3-6-14(7-4-12)21(23)24/h3-8,11H,1-2,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUHGNOQZMBVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.